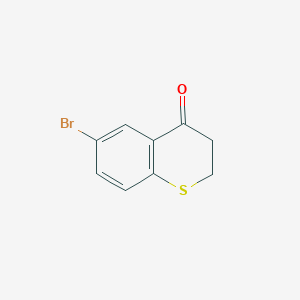

6-Bromothiochroman-4-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNPYDJTVGRDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553197 | |

| Record name | 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13735-13-2 | |

| Record name | 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13735-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromothiochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromothiochroman-4-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines a robust and well-established synthetic pathway, details the necessary experimental protocols, and presents a thorough analysis of its key characterization data.

Introduction

This compound, with the IUPAC name 6-bromo-2,3-dihydro-4H-1-benzothiopyran-4-one, is a sulfur-containing heterocyclic compound. Its structure, featuring a bromine substituent on the aromatic ring, makes it an attractive starting material for the synthesis of a variety of more complex molecules with potential biological activities. The thiochroman-4-one scaffold is a key component in numerous pharmacologically active compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process starting from commercially available 4-bromothiophenol and 3-chloropropionic acid. The first step is a nucleophilic substitution to form the intermediate, 3-(4-bromophenylthio)propanoic acid. The subsequent step is an intramolecular Friedel-Crafts acylation to yield the target compound.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-Bromophenylthio)propanoic Acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (10.0 g, 52.9 mmol) in a solution of sodium hydroxide (4.23 g, 105.8 mmol) in 100 mL of water.

-

To the resulting solution, add 3-chloropropionic acid (5.74 g, 52.9 mmol).

-

Heat the reaction mixture to reflux for 4 hours.

-

After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a white precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-bromophenylthio)propanoic acid as a white solid.

Step 2: Synthesis of this compound

-

Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80-90 °C with stirring.

-

Slowly add 3-(4-bromophenylthio)propanoic acid (10.0 g, 38.3 mmol) to the hot PPA.

-

Continue stirring the mixture at 90 °C for 2 hours.

-

Pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford this compound as a crystalline solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₇BrOS |

| Molecular Weight | 243.12 g/mol [1] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Expected to be in the range of 90-100 °C |

| CAS Number | 13735-13-2[1][2] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The aliphatic region will show two triplets corresponding to the two methylene groups of the dihydropyranone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | d | 1H | H-5 |

| ~ 7.50 | dd | 1H | H-7 |

| ~ 7.35 | d | 1H | H-8 |

| ~ 3.25 | t | 2H | -CH₂-S- |

| ~ 2.95 | t | 2H | -CH₂-C=O |

Note: Predicted chemical shifts are based on the spectrum of the unsubstituted thiochroman-4-one and known substituent effects. Spectra should be recorded in CDCl₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (C-4) |

| ~ 138 | Ar-C (quaternary) |

| ~ 135 | Ar-C (quaternary) |

| ~ 132 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 118 | Ar-C-Br |

| ~ 40 | -CH₂-C=O (C-3) |

| ~ 26 | -CH₂-S- (C-2) |

Note: Predicted chemical shifts are based on general values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O stretch (ketone) |

| ~ 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~ 820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |

| ~ 680 | Medium | C-S stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom.

| m/z | Relative Intensity (%) | Assignment |

| 244 | ~98 | [M+2]⁺ |

| 242 | 100 | [M]⁺ |

| 214/216 | [M - CO]⁺ | |

| 185/187 | [M - CO - C₂H₄]⁺ | |

| 134 | [M - Br - CO]⁺ |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

Safety Information

-

4-Bromothiophenol: Toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

3-Chloropropionic acid: Corrosive. Avoid contact with skin and eyes.

-

Polyphosphoric acid (PPA): Corrosive and reacts violently with water when hot. Handle with care.

-

This compound: May cause skin and eye irritation.[1]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The methodologies and data presented are based on established chemical principles and analogous reactions, offering a solid foundation for researchers in the field.

References

6-Bromothiochroman-4-one CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromothiochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, synthetic methodologies, and potential biological activities, with a focus on its antimicrobial properties.

Chemical Identity and Properties

This compound is a sulfur-containing heterocyclic compound. Its core structure, thiochroman-4-one, is a recognized scaffold in the development of various therapeutic agents. The presence of a bromine atom at the 6-position is anticipated to modulate its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13735-13-2[1] |

| IUPAC Name | 6-bromo-2,3-dihydrothiochromen-4-one[1] |

| Molecular Formula | C₉H₇BrOS[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 243.12 g/mol | PubChem[1] |

| Monoisotopic Mass | 241.94010 Da | PubChem[1] |

| Topological Polar Surface Area | 42.4 Ų | PubChem[1] |

| Complexity | 195 | PubChem[1] |

| XLogP3-AA | 2.6 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of thiochroman-4-ones, including this compound, can be achieved through the intramolecular cyclization of 3-(arylthio)propanoic acids. A general and efficient one-pot synthesis for the closely related unsaturated analogs, thiochromen-4-ones, has been reported and provides a strong basis for the synthesis of the target compound.

Experimental Protocol: One-Pot Synthesis of Thiochromen-4-ones

This protocol describes the synthesis of 6-Bromothiochromen-4-one, the unsaturated analog of this compound, from 3-(4-bromophenylthio)propanoic acid. This method is expected to be adaptable for the synthesis of the saturated target compound, likely by modifying the cyclization conditions or through a subsequent reduction step.

Materials:

-

3-(4-bromophenylthio)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Starting Material: The synthesis begins with the preparation of 3-(4-bromophenylthio)propanoic acid. This can be achieved by the reaction of 4-bromothiophenol with 3-chloropropanoic acid in the presence of a base.

-

Cyclization: In a round-bottom flask, 3-(4-bromophenylthio)propanoic acid (1.0 mmol) is dissolved in dichloromethane. Polyphosphoric acid is added to the solution. The reaction mixture is heated to facilitate the intramolecular Friedel-Crafts acylation, leading to the cyclization and formation of the thiochromen-4-one ring system.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched with ice water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 6-Bromothiochromen-4-one.

Note: The synthesis of the saturated this compound may require alternative cyclization agents or a subsequent reduction of the double bond of the thiochromen-4-one.

Below is a DOT script for the logical workflow of the synthesis.

Caption: Logical workflow for the synthesis of 6-Bromothiochromen-4-one.

Biological Activity and Potential Applications

The thiochroman-4-one scaffold is a key feature in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties. Derivatives of thiochroman-4-one have been reported to possess antibacterial and antifungal activities.

Antimicrobial Activity

While specific antimicrobial data for this compound is not extensively available, the broader class of bromo-substituted chromone and thiochromanone derivatives has demonstrated significant antimicrobial effects. For instance, various thiochroman-4-one derivatives have shown inhibitory activity against pathogenic bacteria and fungi.

Notably, the closely related 6-bromochromone-3-carbonitrile has been shown to exhibit potent antifungal activity against Candida albicans. Its mechanism of action involves the downregulation of genes responsible for hyphae formation and biofilm development, which are critical virulence factors for this pathogenic yeast. This suggests a potential mechanism of action for this compound.

The proposed antifungal mechanism of action for related bromo-substituted chromones is depicted in the following signaling pathway diagram.

Caption: Proposed antifungal mechanism for bromo-substituted chromones.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of antimicrobial drug discovery. Its synthesis is accessible through established chemical routes, and the available data on related compounds strongly suggest a potential for significant biological activity. Further investigation into the specific antimicrobial spectrum and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological properties of this intriguing heterocyclic compound.

References

Spectral Data of 6-Bromothiochroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Bromothiochroman-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and utilization in research and development.

Molecular Structure and Properties

This compound is a bicyclic organic compound with the chemical formula C₉H₇BrOS. Its structure consists of a thiochroman core substituted with a bromine atom at the 6-position and a ketone group at the 4-position.

Molecular Weight: 243.12 g/mol Monoisotopic Mass: 241.94010 Da

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | ~8.0 | d | 1H |

| H-7 | ~7.5 | dd | 1H |

| H-8 | ~7.3 | d | 1H |

| H-2 | ~3.4 | t | 2H |

| H-3 | ~3.1 | t | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (C-4) | ~195 |

| C-8a | ~140 |

| C-4a | ~135 |

| C-6 | ~130 (C-Br) |

| C-7 | ~128 |

| C-5 | ~125 |

| C-8 | ~120 |

| C-2 | ~40 |

| C-3 | ~25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1680 | Strong |

| C-H (Aromatic) | ~3100-3000 | Medium |

| C-H (Aliphatic) | ~3000-2850 | Medium |

| C-Br | ~600-500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Ion | Expected m/z | Notes |

| [M]⁺ | 242, 244 | Molecular ion peak with a characteristic M+2 peak of similar intensity due to the bromine isotopes. |

| [M-CO]⁺ | 214, 216 | Fragment resulting from the loss of a carbonyl group. |

| [M-Br]⁺ | 163 | Fragment resulting from the loss of the bromine atom. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

The Pharmacological Potential of Thiochromanones: A Technical Guide to Their Biological Activities

An in-depth exploration of the diverse biological activities of thiochromanone derivatives, detailing their therapeutic promise in oncology, infectious diseases, and inflammatory conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative bioactivity data, experimental methodologies, and underlying mechanisms of action.

Introduction

Thiochromanones, a class of sulfur-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Structurally analogous to the well-known chromones, the substitution of the oxygen atom with sulfur in the heterocyclic ring imparts unique physicochemical properties that translate into a broad spectrum of pharmacological activities.[1][2] These derivatives have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Their mechanism of action often involves the modulation of key cellular signaling pathways, such as those involved in apoptosis and inflammation, making them attractive candidates for further drug development.[2][4] This technical guide provides a detailed overview of the primary biological activities of thiochromanone derivatives, supported by quantitative data, experimental protocols, and visual representations of associated cellular pathways and workflows.

Anticancer Activity

Thiochromanone derivatives have shown notable cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is a significant area of research, with studies highlighting their ability to inhibit tumor cell proliferation and induce programmed cell death (apoptosis).[2][5] The mechanisms underlying these effects often involve interference with critical signaling pathways that regulate cell growth and survival.[2]

Quantitative Anticancer Data

The in vitro anticancer efficacy of various thiochromanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative thiochromanone derivatives against several human cancer cell lines.

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazone Derivative (Compound 47) | MCF-7 (Breast) | 0.42 | [6] |

| Thiosemicarbazone Derivative (Compound 47) | SK-mel-2 (Melanoma) | 0.58 | [6] |

| Thiosemicarbazone Derivative (Compound 47) | DU145 (Prostate) | 0.43 | [6] |

| Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrid (Compound 40) | CCRF-CEM (Leukemia) | 45.79 | [6] |

| Pyrazole Derivative (Compound 53) | HeLa (Cervical) | 6.7 | [2] |

| Pyrazole Derivative (Compound 53) | HL-60 (Leukemia) | 3.8 | [2] |

| Spirochromanone Derivative (Csp 12) | MCF-7 (Breast) | 4.34 | [7] |

| Spirochromanone Derivative (Csp 18) | MCF-7 (Breast) | 4.98 | [7] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which thiochromanone derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is often mediated through the intrinsic pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Thiophene derivatives, structurally related to thiochromanones, have been shown to activate the executioner caspases, Caspase-3 and Caspase-7, leading to the systematic dismantling of the cell.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][9]

-

Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). The plate is incubated for 24 hours (37°C, 5% CO2) to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the thiochromanone derivatives in culture medium. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only. The plate is incubated for a specified period, typically 24 to 72 hours.[9]

-

MTT Addition: Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1][9]

-

Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals. The plate is often placed on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength (e.g., >650 nm) can be used for background subtraction.[1][10]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Thiochromanone derivatives exhibit a wide range of antimicrobial activities, showing efficacy against various strains of bacteria and fungi.[2][11] This makes them promising scaffolds for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The potency of antimicrobial agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Spiro pyrrolidine (Compound 8) | Bacillus subtilis | 32 | [2] |

| Spiro pyrrolidine (Compound 8) | Staphylococcus epidermidis | 32 | [2] |

| Spiro pyrrolidine (Compound 8) | Staphylococcus aureus | 32 | [2] |

| Spiro pyrrolidine (Compound 8) | Enterococcus faecalis | 32 | [2] |

| Spiro-indoline thiochromane (Compound 17) | Candida neoformans | 8 | [2] |

| Spiro-indoline thiochromane (Compound 17) | Mucor racemosa | 6 | [2] |

| Benzothiopyranone (Compound 23) | Mycobacterium tuberculosis | <0.016 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][11][12]

-

Preparation of Antimicrobial Agent: A stock solution of the thiochromanone derivative is prepared. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain 100 µL of the diluted compound.[2]

-

Inoculum Preparation: The test microorganism is cultured on an agar plate for 18-24 hours. Several colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[13]

-

Inoculation: Within 15 minutes of standardization, the prepared inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.[2]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours under ambient air conditions.[2]

-

Interpretation: The MIC is determined as the lowest concentration of the thiochromanone derivative at which there is no visible growth (i.e., the well is clear).[13]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Certain chromone derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]

Mechanism of Action: Inhibition of the NF-κB Pathway

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[14][17] Some chromone-based compounds have been found to inhibit this pathway by preventing the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby blocking its activation.[14]

Structure-Activity Relationships (SAR)

The biological activity of thiochromanone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies provide crucial insights for optimizing the potency and selectivity of these compounds.[4][6][18]

Key SAR observations include:

-

Anticancer Activity: For spirochromanone derivatives, the presence of a methyl group at the 6-position of the chromanone ring generally enhances anticancer activity. Furthermore, electron-withdrawing groups, such as chloro- and fluoro-substituents at the para-position of an attached phenyl ring, are favorable for increased potency.[18]

-

Antimicrobial Activity: For thiochromen-4-ones, the presence of a hydroxyl group at the 3-position has been found to be essential for activity against certain bacteria. The introduction of longer alkyl chains can further enhance antibacterial efficacy.[6]

Conclusion

Thiochromanone derivatives represent a versatile and promising class of heterocyclic compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The ability to systematically modify their core structure allows for the fine-tuning of their biological activity, as highlighted by SAR studies. Future research should focus on optimizing lead compounds to enhance potency and selectivity, elucidating detailed mechanisms of action for different biological targets, and advancing promising candidates into preclinical and clinical development. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to harnessing the pharmacological potential of the thiochromanone scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 7. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Therapeutic Promise of 6-Bromothiochroman-4-one: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The thiochroman-4-one core, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. Among its derivatives, 6-Bromothiochroman-4-one emerges as a compound of interest with potential therapeutic applications spanning oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of this compound and its analogs, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties and Synthesis

This compound is a solid, cream-colored powder with the molecular formula C₉H₇BrOS.[1] Its structure, characterized by a bromo-substituted benzene ring fused to a sulfur-containing six-membered ring with a ketone group, provides a unique scaffold for chemical modification and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-bromo-2,3-dihydrothiochromen-4-one | [2] |

| CAS Number | 13735-13-2 | [1][2] |

| Molecular Formula | C₉H₇BrOS | [1][2] |

| Molecular Weight | 243.12 g/mol | [2] |

| Melting Point | 66.5-75.5 °C | [1] |

| Appearance | Cream Powder | [1] |

A common synthetic route to the related 6-bromothiochromen-4-one involves a one-pot reaction from 3-(4-bromophenylthio)propanoic acid, which can be achieved with a good yield.[3] This can then be subjected to reduction to yield the saturated thiochroman-4-one ring.

Potential Therapeutic Applications

While direct and extensive therapeutic data for this compound is still emerging, the broader class of thiochromanones has demonstrated significant potential in several therapeutic areas. The presence of the bromine atom at the 6-position is a key feature, as halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.

Anticancer Activity

The thiochromanone scaffold is recognized for its potential as an anticancer agent.[4][5] Derivatives of thiochroman-4-one have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines.[5] Compounds containing the thiochromanone skeleton have been noted to exhibit higher anticancer activity in some studies.[5] The proposed mechanisms of action for related compounds often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Antibacterial and Antifungal Activity

Thiochroman-4-one derivatives have shown promise as both antibacterial and antifungal agents.[6][7] The incorporation of various functional groups onto the thiochromanone core has led to the discovery of compounds with potent activity against a range of bacterial and fungal pathogens.[6][7] For instance, certain thiochroman-4-one derivatives have demonstrated significant inhibitory activity against pathogenic bacteria.[6] The mechanism of action for related compounds is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of thiochroman-4-one derivatives, which can be adapted for this compound.

Synthesis of 6-Bromothiochromen-4-one (A Precursor)

A general procedure for the synthesis of 6-halothiochromen-4-ones involves the intramolecular cyclization of 3-(halophenylthio)propanoic acids.[3]

Materials:

-

3-(4-bromophenylthio)propanoic acid

-

Eaton's reagent (7.7 wt % P₂O₅ in MeSO₃H)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

A solution of 3-(4-bromophenylthio)propanoic acid in dichloromethane is added to Eaton's reagent at room temperature.

-

The reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a stirred mixture of saturated sodium bicarbonate solution and ice.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromothiochromen-4-one.[3]

To obtain this compound, a subsequent reduction step would be necessary to saturate the double bond in the heterocyclic ring.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL

-

Positive and negative controls

Procedure:

-

Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Add the adjusted bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB alone).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).

Visualizing Pathways and Workflows

To better understand the potential mechanisms and experimental processes, the following diagrams are provided.

Future Directions

The therapeutic potential of this compound is an area ripe for further investigation. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wider range of cancer cell lines, bacterial strains, and fungal species to identify its full spectrum of activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify modifications that enhance potency and selectivity.

-

In Vivo Efficacy and Safety: Progressing the most promising candidates to preclinical animal models to assess their efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents | Semantic Scholar [semanticscholar.org]

- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Synthesis and Reactivity of Thiochroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiochroman-4-one and its derivatives represent a significant class of sulfur-containing heterocyclic compounds. Structurally analogous to the well-known chromones, where a sulfur atom replaces the oxygen atom at position 1, these scaffolds have garnered increasing attention in medicinal chemistry and materials science.[1] Their unique chemical properties and diverse biological activities make them valuable precursors for the synthesis of complex heterocyclic systems and potential therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to thiochroman-4-one, its characteristic reactivity, and its applications in drug discovery, with a focus on detailed experimental protocols and clear data presentation.

Synthesis of Thiochroman-4-one

The construction of the thiochroman-4-one core can be achieved through several synthetic strategies. The most prevalent methods involve the intramolecular cyclization of 3-(arylthio)propanoic acid precursors.

Key Synthetic Methodologies

A summary of the primary synthetic routes for thiochroman-4-one is presented in Table 1.

| Method | Starting Materials | Key Reagents & Conditions | Yield | Reference |

| Intramolecular Friedel-Crafts Acylation | 3-(Arylthio)propanoic acids | Polyphosphoric acid (PPA), heat | Good to excellent | [4] |

| Microwave-Assisted Cyclization | 3-(Arylthiopropanoic acids | Microwave irradiation | Quantitative | [5] |

| Palladium-Catalyzed Carbonylative Cyclization | 2-Iodothiophenol, allene, carbon monoxide | Pd catalyst | Good to excellent | [5] |

| Ring Transformation | Chiral 5-ylidene-1,3-dioxan-4-ones, 2-bromothiophenol | n-BuLi | Not specified | [5] |

| One-Pot Synthesis | 3-(Arylthio)propanoic acids | PPA, heat (100°C) | 55-81% | [1][4] |

Synthetic Workflow for Thiochroman-4-one

The general approach for the synthesis of thiochroman-4-ones, particularly through the widely used intramolecular Friedel-Crafts acylation, is depicted below.

Figure 1: General synthetic scheme for thiochroman-4-one.

Detailed Experimental Protocol: Synthesis of 2-Methylthiochroman-4-one

This protocol is adapted from a procedure involving the reaction of thiophenol with crotonic acid followed by cyclization.[6]

Step 1: Synthesis of 3-(Phenylthio)butanoic Acid

-

To a mixture of crotonic acid (860 mg, 10 mmol) and thiophenol (1.650 g, 15 mmol), add iodine (I₂) (255 mg, 1 mmol, 20 mol%).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a cold saturated solution of sodium thiosulfate (20 mL) to quench the reaction.

-

Extract the mixture with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted starting material.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(phenylthio)butanoic acid.

Step 2: Cyclization to 2-Methylthiochroman-4-one

-

The crude 3-(phenylthio)butanoic acid can be cyclized using a strong dehydrating agent.

-

Add polyphosphoric acid (PPA) (typically 10 times the weight of the starting material) to the crude product in a round-bottom flask.[7]

-

Heat the mixture to 100°C with efficient stirring for 1 hour.[7]

-

Cool the reaction mixture to room temperature and then carefully add crushed ice to decompose the PPA.[7]

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).[7]

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]

-

Purify the resulting crude thiochroman-4-one by column chromatography on silica gel.[6]

Reactivity of Thiochroman-4-one

The thiochroman-4-one scaffold possesses several reactive sites, including the carbonyl group, the α-methylene protons, the sulfur atom, and the aromatic ring, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.[2][5]

Key Reactions of Thiochroman-4-one

The principal reactions of thiochroman-4-one are summarized in Table 2.

| Reaction Type | Reagents & Conditions | Product(s) | Reference |

| Oxidation (Sulfur) | Oxone®, water/ethanol | Thiochroman-4-one 1,1-dioxide (sulfone) | [6] |

| Oxidation (α-Methylene) | Isoamyl nitrite | Thiochroman-3,4-dione | [5] |

| Dehydrogenation | DDQ, PCl₅, or I₂/DMSO | Thiochromone | [6] |

| Reduction (Carbonyl) | Mortierella isabellina | (S)-Thiochroman-4-ol | [2] |

| Reduction (Oxime) | Raney-Ni/H₂ | 4-Aminothiochromane | [2] |

| Condensation (Claisen) | Ethyl formate, NaOMe | 2-Hydroxymethylenethiochroman-4-one | [2] |

| Reaction with N-Chlorosuccinimide | N-Chlorosuccinimide (NCS) | 3-Chlorothiochroman-4-one, 3-chlorothiochromone, 2,3-dichlorothiochromone | [8] |

| Heterocycle Formation | Hydrazine hydrate | Pyrazole derivatives | [2] |

| Heterocycle Formation | p-Anisaldehyde, ammonium acetate | Imidazole derivatives | [2] |

Reaction Pathways of Thiochroman-4-one

The diverse reactivity of the thiochroman-4-one core allows for the synthesis of various derivatives and fused heterocyclic systems.

Figure 2: Key reaction pathways of thiochroman-4-one.

Detailed Experimental Protocol: Oxidation to Thiochroman-4-one 1,1-Dioxide

This protocol for the oxidation of the thioether to a sulfone is adapted from a procedure using Oxone®.[6]

-

Dissolve the thiochroman-4-one derivative in a mixture of water and ethanol (3:1 v/v).

-

Add an excess of Oxone® (potassium peroxymonosulfate) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thiochroman-4-one 1,1-dioxide.

Applications in Drug Development

Thiochroman-4-one derivatives have demonstrated a broad spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[1][6] The sulfur atom and the overall structure contribute to interactions with various biological targets.

Biological Activities of Thiochroman-4-one Derivatives

The diverse pharmacological properties of this class of compounds are summarized in Table 3.

| Biological Activity | Specific Derivatives / Modifications | Reference |

| Antileishmanial | Derivatives bearing a vinyl sulfone moiety | [6][9] |

| Antifungal | 2-(Indole-3-yl)-thiochroman-4-ones; carboxamide derivatives | [9] |

| Antibacterial | Spiro pyrrolidines incorporating thiochroman-4-one; carboxamide derivatives | [9] |

| Anticancer | Thioflavanones (inhibit cell proliferation, induce apoptosis) | [1][3][4] |

| Antimalarial | Carbohydrate-fused thiochroman derivatives | [9] |

| Inhibition of Monoamine Oxidase B (MAO-B) | Isoxazole substituted thiochromone S,S-dioxide derivatives | [1] |

| General Antimicrobial | Pyrazole and isoxazole derivatives | [10] |

Thiochroman-4-one as a Pharmacophore

The thiochroman-4-one core serves as a versatile starting point for the development of various biologically active compounds.

Figure 3: The thiochroman-4-one scaffold in drug discovery.

References

- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. connectsci.au [connectsci.au]

- 9. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 10. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromothiochroman-4-one: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the heterocyclic compounds that have garnered significant attention, the thiochroman-4-one core, and particularly its halogenated derivatives, stands out as a versatile and privileged scaffold. This technical guide provides a comprehensive overview of 6-bromothiochroman-4-one, a key building block that has demonstrated considerable potential in the design of potent anticancer, antibacterial, antifungal, and antiprotozoal agents. This document will delve into the synthesis, biological activities, and mechanisms of action of compounds derived from this promising scaffold, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step in the development of its derivatives. A common and effective method involves a one-pot reaction from 3-(arylthio)propanoic acids. This approach offers the advantages of time and cost savings, increased efficiency, and reduced waste. The general procedure is adaptable to a variety of substrates with both electron-withdrawing and donating groups on the aromatic ring, allowing for the generation of a diverse library of thiochromen-4-ones.

A detailed experimental protocol for the synthesis of 6-bromothiochromen-4-one is provided in the "Experimental Protocols" section of this guide. The process typically involves the reaction of 3-(4-bromophenylthio)propanoic acid, which can be synthesized from 4-bromothiophenol and 3-chloropropanoic acid. The subsequent intramolecular Friedel-Crafts acylation, often facilitated by a strong acid such as polyphosphoric acid, yields the desired this compound.

Biological Activities of this compound Derivatives

The this compound scaffold has been extensively utilized in the development of a wide array of biologically active compounds. The presence of the bromo substituent at the 6-position often enhances the potency and modulates the selectivity of these derivatives.

Anticancer Activity

Derivatives of thiochroman-4-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

| Compound/Derivative | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Thiochromanone-thiosemicarbazone derivative | MCF-7 (Breast) | 0.42 µM | [1] |

| Thiochromanone-thiosemicarbazone derivative | SK-mel-2 (Melanoma) | 0.58 µM | [1] |

| Thiochromanone-thiosemicarbazone derivative | DU145 (Prostate) | 0.43 µM | [1] |

| 3-(3-Methoxyphenyl)spiro-[oxirane-2,3'-thiochroman]-4'-one | A-549 (Lung) | < 10 µM | [1] |

| Thiochromane fused with 1,3,4-thiadiazole | MCF-7 (Breast) | 3.25 µM | [1] |

| Thiochromane fused with 1,3,4-thiadiazole | HT29 (Colon) | 3.12 µM | [1] |

| Thiochromane fused with 1,3,4-thiadiazole | HepG2 (Liver) | 2.67 µM | [1] |

Antibacterial Activity

The thiochroman-4-one scaffold has also been a fruitful starting point for the development of novel antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of essential microbial enzymes and disruption of cellular pathways.

| Compound/Derivative | Bacteria | Activity (MIC/EC₅₀) | Reference |

| Spiro pyrrolidine with thiochromanone | Bacillus subtilis | 32 µg/mL | [1] |

| Spiro pyrrolidine with thiochromanone | Staphylococcus epidermidis | 32 µg/mL | [1] |

| Spiro pyrrolidine with thiochromanone | Staphylococcus aureus (ATCC 25923) | 32 µg/mL | [1] |

| Spiro pyrrolidine with thiochromanone | Enterococcus faecalis | 32 µg/mL | [1] |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas oryzae pv. oryzae (Xoo) | 24 µg/mL | [1] |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas axonopodis pv. citri (Xac) | 30 µg/mL | [1] |

Antifungal Activity

Fungal infections pose a significant threat to human health, and the development of new antifungal agents is a critical area of research. Thiochroman-4-one derivatives have emerged as promising candidates, with some exhibiting potent activity against a range of fungal pathogens. A key target for some of these compounds is N-myristoyltransferase (NMT), an enzyme essential for fungal viability.

| Compound/Derivative | Fungi | Activity (MIC) | Reference |

| 2-(Indole-3-yl)-thiochroman-4-one derivative | Candida albicans | 4 µg/mL | [1] |

| Thiochroman-4-one derivative (NMT inhibitor) | Candida albicans | 0.5 µg/mL | [1] |

Antiprotozoal Activity

Protozoal diseases, such as leishmaniasis, affect millions of people worldwide, and there is an urgent need for new and effective treatments. Thiochroman-4-one derivatives have shown promising activity against protozoan parasites, including Leishmania panamensis. One of the proposed mechanisms of action is the inhibition of pteridine reductase 1 (PTR1), an enzyme crucial for the parasite's survival.

| Compound/Derivative | Protozoa | Activity (EC₅₀) | Reference |

| Thiochroman-4-one with vinyl sulfone moiety | Leishmania panamensis (intracellular amastigotes) | 3.24 µM | [1] |

Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets and modulate key cellular pathways.

Anticancer: Induction of Apoptosis

Many thiochroman-4-one derivatives exert their anticancer effects by inducing apoptosis in cancer cells. This programmed cell death is a tightly regulated process involving a cascade of molecular events. While the precise signaling pathways can vary between different derivatives and cancer cell types, a common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases. The intrinsic, or mitochondrial, pathway of apoptosis is often implicated.

Caption: Intrinsic apoptosis pathway induced by thiochromanone derivatives.

Antifungal: Inhibition of N-Myristoyltransferase (NMT)

N-myristoyltransferase (NMT) is a vital enzyme in fungi, responsible for the attachment of a myristoyl group to the N-terminal glycine of a variety of proteins. This process, known as N-myristoylation, is crucial for protein localization and function. Thiochroman-4-one derivatives have been identified as potent inhibitors of fungal NMT, leading to the disruption of essential cellular processes and ultimately, fungal cell death.

Caption: Inhibition of N-Myristoyltransferase (NMT) by thiochromanone derivatives.

Antiprotozoal: Inhibition of Pteridine Reductase 1 (PTR1)

Pteridine reductase 1 (PTR1) is a key enzyme in the folate biosynthesis pathway of certain protozoan parasites, such as Leishmania. This enzyme provides a bypass for the dihydrofolate reductase (DHFR) enzyme, a common target for antiparasitic drugs. By inhibiting PTR1, thiochroman-4-one derivatives can disrupt the parasite's ability to produce essential folate cofactors, leading to its death.

Caption: Inhibition of Pteridine Reductase 1 (PTR1) by thiochromanone derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and representative biological assays.

Synthesis of 6-Bromothiochromen-4-one

This one-pot synthesis method is adapted from a procedure for synthesizing various thiochromen-4-ones from 3-(arylthio)propanoic acids.

Materials:

-

3-(4-Bromophenylthio)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask, add 3-(4-bromophenylthio)propanoic acid (1.0 equivalent) and polyphosphoric acid (PPA).

-

Add a small amount of dichloromethane (DCM) to dissolve the starting material and facilitate mixing with the viscous PPA.

-

Heat the mixture to the boiling point of DCM (approximately 40 °C) to distill off the DCM.

-

Continue to heat the reaction mixture at a higher temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 6-bromothiochromen-4-one.

Caption: Workflow for the one-pot synthesis of 6-bromothiochromen-4-one.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antibacterial Activity Assay (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Test compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strain in the growth medium.

-

Prepare serial twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

-

Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37 °C) for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, the absorbance of each well can be measured using a plate reader to quantify bacterial growth.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. The potent anticancer, antibacterial, antifungal, and antiprotozoal activities observed for various derivatives underscore the significant potential of this scaffold. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the mechanisms of action will be crucial in translating the promise of this compound-based compounds into clinically effective drugs. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery and addressing unmet medical needs.

References

The Pivotal Role of the 6-Position: A Structure-Activity Relationship Analysis of 6-Bromothiochromanones

For Immediate Release

This technical guide delves into the structure-activity relationship (SAR) of 6-bromothiochromanones, a class of sulfur-containing heterocyclic compounds with significant therapeutic potential. By analyzing the impact of substitutions at the 6-position of the thiochromanone core, researchers can optimize the design of novel drug candidates with enhanced potency and selectivity for a range of biological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of small molecule therapeutics.

The thiochromanone scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. Strategic modification of this core, particularly at the 6-position with a bromine atom, has been shown to modulate its pharmacological profile. This guide synthesizes findings from various studies to provide a cohesive understanding of the SAR of this promising compound class.

Core Insights into the Structure-Activity Relationship

The substitution at the 6-position of the thiochromanone ring is a critical determinant of biological activity. While direct and extensive SAR studies on a series of 6-bromothiochromanones are not yet prevalent in the literature, valuable insights can be drawn from studies on analogous 6-halothiochromanones, particularly 6-chloro derivatives.

Halogen substitution, in general, has been shown to enhance the bioactivity of the thiochromanone core. For instance, the presence of a chlorine atom at the 6-position has been demonstrated to bolster antibacterial efficacy. This suggests that the electronegativity and steric bulk introduced by a halogen at this position can lead to more favorable interactions with biological targets.

One study highlighted that a thiochromanone derivative bearing a chlorine substituent at the 6-position exhibited potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri[1]. Another comprehensive review further supports this, noting that a chloro group at the 6-position of the thiochromanone scaffold generally improves antibacterial properties[2].

Furthermore, research on thiochromanone thiosemicarbazone derivatives as cathepsin L inhibitors revealed that both electron-donating and electron-withdrawing groups at the 6-position could maintain strong inhibitory activity[3]. This indicates a degree of tolerance for diverse functionalities at this position, opening avenues for fine-tuning the electronic properties of the molecule to optimize target engagement.

The collective evidence strongly suggests that the 6-bromo substituent is a key pharmacophoric feature, likely influencing the molecule's electronic distribution, lipophilicity, and steric profile, all of which are crucial for target binding and overall biological effect.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of various 6-substituted thiochromanone derivatives, the following table summarizes key quantitative data extracted from the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

| Compound ID | 6-Substituent | Other Key Modifications | Biological Target/Activity | Quantitative Data (EC50/IC50/MIC) | Reference |

| 5a | -Cl | 2-carboxamide, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl) | Antibacterial (Xoo) | 24 µg/mL | [1] |

| 5a | -Cl | 2-carboxamide, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl) | Antibacterial (Xac) | 30 µg/mL | [1] |

| 10 | -Cl | 4-oxime ether/oxime, 2-carboxamide | Antibacterial (Xoo) | 15 µg/mL | [2] |

| 10 | -Cl | 4-oxime ether/oxime, 2-carboxamide | Antibacterial (Xoc) | 19 µg/mL | [2] |

| 10 | -Cl | 4-oxime ether/oxime, 2-carboxamide | Antibacterial (Xac) | 23 µg/mL | [2] |

| 59 | 6,7-difluoro | thiosemicarbazone | Cathepsin L Inhibition | 46 nM | [3] |

Xoo: Xanthomonas oryzae pv. oryzae; Xac: Xanthomonas axonopodis pv. citri; Xoc: Xanthomonas oryzae pv. oryzicolaby

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 6-substituted thiochromanones, based on published literature.

General Synthesis of 6-Substituted Thiochroman-4-ones

The synthesis of the thiochromanone core often begins with the reaction of a substituted thiophenol with an appropriate acrylic acid derivative. The resulting 3-(phenylthio)propanoic acid is then cyclized to form the thiochroman-4-one. For 6-substituted derivatives, a correspondingly substituted thiophenol is used as the starting material.

A common synthetic route involves the following steps[4]:

-

Thia-Michael Addition: A substituted thiophenol is reacted with an α,β-unsaturated acid (e.g., acrylic acid) in the presence of a catalyst, such as iodine or tetrabutylammonium fluoride (TBAF), often under solvent-free conditions, to yield the corresponding 3-(phenylthio)propanoic acid.

-

Intramolecular Cyclization: The resulting propanoic acid derivative is then treated with a strong acid, such as sulfuric acid or methanesulfonic acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the thiochroman-4-one ring.

For the synthesis of a 6-aminothiochroman-4-one, a 6-nitrothiochroman-4-one precursor can be reduced. This is typically achieved by reacting the nitro compound with iron powder and ammonium chloride in an ethanol/water mixture[4].

In Vitro Antibacterial Activity Assay

The antibacterial activity of thiochromanone derivatives against plant pathogens is often assessed using the turbidimeter test.

-

Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to obtain a range of test concentrations.

-

Bacterial Culture: The target bacterial strains (e.g., Xanthomonas oryzae pv. oryzae) are cultured in a nutrient-rich broth until they reach the logarithmic growth phase.

-

Incubation: The bacterial suspension is then added to the wells of a microtiter plate containing the different concentrations of the test compounds. A positive control (e.g., a commercial bactericide like Bismerthiazol) and a negative control (solvent only) are included.

-

Data Analysis: The plates are incubated under appropriate conditions (e.g., 28°C for 48 hours), and the optical density (OD) at a specific wavelength (e.g., 600 nm) is measured using a microplate reader. The inhibition rate is calculated, and the EC50 value (the concentration that causes 50% inhibition of bacterial growth) is determined.

Visualizing Methodologies and Relationships

To provide a clearer understanding of the experimental workflows and the logical relationships in SAR studies, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-Step Synthesis Protocol for 6-Bromothiochroman-4-one

For Immediate Release

This application note provides a detailed, two-step protocol for the synthesis of 6-Bromothiochroman-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology.

The synthesis commences with the S-alkylation of 4-bromothiophenol with 3-chloropropanoic acid to yield the intermediate, 3-(4-bromophenylthio)propanoic acid. This is followed by an intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) to afford the target compound, this compound.

Overall Reaction Scheme

Figure 1. Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromophenylthio)propanoic acid

This procedure outlines the nucleophilic substitution reaction between 4-bromothiophenol and 3-chloropropanoic acid under basic conditions.

Materials:

-

4-bromothiophenol

-

3-chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in deionized water to create a 2M solution.

-

To this solution, add 4-bromothiophenol.

-

Add a solution of 3-chloropropanoic acid in deionized water to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then further cool in an ice bath.

-

Acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step after drying.

Step 2: Synthesis of this compound

This step involves the intramolecular Friedel-Crafts acylation of 3-(4-bromophenylthio)propanoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent. Milder conditions are employed to favor the formation of the saturated thiochroman-4-one ring system.

Materials:

-

3-(4-bromophenylthio)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Place 3-(4-bromophenylthio)propanoic acid in a round-bottom flask.

-

Add polyphosphoric acid to the flask and equip it with a magnetic stirrer.

-

Gently heat the mixture in an oil bath to approximately 80-90 °C with vigorous stirring.

-

Monitor the reaction closely by TLC. The reaction should be stopped once the starting material is consumed to avoid dehydrogenation to the corresponding thiochromen-4-one.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice water while stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product into dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |